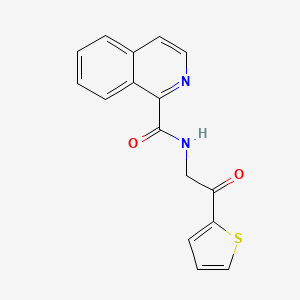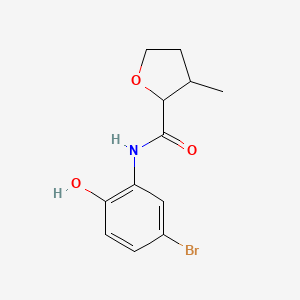![molecular formula C14H11F4N3O3 B7640797 Methyl 2-[3-[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]pyrazol-1-yl]acetate](/img/structure/B7640797.png)
Methyl 2-[3-[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]pyrazol-1-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[3-[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]pyrazol-1-yl]acetate is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific protein kinase, which makes it a promising candidate for the treatment of various diseases.
Mécanisme D'action
Methyl 2-[3-[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]pyrazol-1-yl]acetate inhibits the activity of PAK4 by binding to its ATP-binding site. This prevents the phosphorylation of downstream targets of PAK4, which ultimately leads to the inhibition of various cellular processes such as cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of PAK4. It has also been shown to inhibit the growth and metastasis of cancer cells in preclinical studies. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the activity of a specific protein called NF-κB.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[3-[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]pyrazol-1-yl]acetate has several advantages for lab experiments. It is a potent inhibitor of PAK4, which makes it a valuable tool for studying the role of PAK4 in various cellular processes. Additionally, it has shown promising results as a potential anti-cancer agent, which makes it a valuable compound for studying cancer biology. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of Methyl 2-[3-[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]pyrazol-1-yl]acetate. One direction is to further investigate its potential as an anti-cancer agent. Preclinical studies have shown promising results, and further studies are needed to determine its efficacy and safety in human clinical trials. Another direction is to study its potential as an anti-inflammatory agent. Its inhibition of NF-κB makes it a promising compound for the treatment of various inflammatory diseases. Additionally, further studies are needed to optimize its synthesis and improve its solubility in water for use in various experiments.
Méthodes De Synthèse
The synthesis of Methyl 2-[3-[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]pyrazol-1-yl]acetate involves the reaction of 4-fluoro-2-(trifluoromethyl)benzoic acid with 3-amino-1-(pyrazol-1-yl)propan-1-one in the presence of a coupling reagent. The resulting intermediate is then treated with methyl iodide to obtain the final product.
Applications De Recherche Scientifique
Methyl 2-[3-[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]pyrazol-1-yl]acetate has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of a specific protein kinase called PAK4, which is involved in various cellular processes such as cell proliferation, migration, and invasion. PAK4 is overexpressed in many types of cancer, and its inhibition by this compound has shown promising results in preclinical studies as a potential anti-cancer agent.
Propriétés
IUPAC Name |
methyl 2-[3-[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]pyrazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4N3O3/c1-24-12(22)7-21-5-4-11(20-21)19-13(23)9-3-2-8(15)6-10(9)14(16,17)18/h2-6H,7H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMBWXRHUTXPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC(=N1)NC(=O)C2=C(C=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-2-[2-(6-methylpyridin-3-yl)ethyl]-3-(2-pyrrol-1-ylethyl)guanidine;hydroiodide](/img/structure/B7640725.png)
![3-[(3,5-Difluorophenyl)methylamino]-2-phenylpropan-1-ol](/img/structure/B7640728.png)

![2-[(2-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7640742.png)
![N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]propane-1-sulfonamide;hydrochloride](/img/structure/B7640751.png)

![N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-sulfonamide](/img/structure/B7640772.png)
![4,4-difluoro-N-[2-(phenylsulfamoyl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7640780.png)

![4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide](/img/structure/B7640791.png)
![N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride](/img/structure/B7640799.png)
![[2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B7640806.png)
![N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640813.png)